molecular formula C8H5ClIN3 B8456876 6-Chloro-8-iodo-quinazolin-4-amine

6-Chloro-8-iodo-quinazolin-4-amine

Cat. No. B8456876
M. Wt: 305.50 g/mol
InChI Key: APNOEVCFCVGKFS-UHFFFAOYSA-N
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Patent
US09382241B2

Procedure details

To 4,6-dichloro-8-iodo-quinazoline (1.00 g, 3.08 mmol) was added 2.4 mL of 7N ammonia/methanol. The mixture was capped and shaken overnight at room temperature. The rxn was then concentrated via rotovap yielding product as a white solid. The product was purified by flash column (2.5-10% Methanol:Dichloromethane), yielding 450 mg of 6-chloro-8-iodo-quinazolin-4-amine 1H NMR (400 MHz, DMSO) δ 8.51-8.45 (s, 1H), 8.45-8.41 (d, J=2.0 Hz, 1H), 8.41-8.35 (d, J=1.9 Hz, 1H), 8.12-7.92 (bs, 2H). LCMS M/Z (M+H)=306.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([I:13])[CH:8]=[C:9]([Cl:12])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[NH3:14].CO>>[Cl:12][C:9]1[CH:10]=[C:11]2[C:6](=[C:7]([I:13])[CH:8]=1)[N:5]=[CH:4][N:3]=[C:2]2[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC2=C(C=C(C=C12)Cl)I
Name
Quantity
2.4 mL
Type
reactant
Smiles
N.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was capped
CONCENTRATION
Type
CONCENTRATION
Details
The rxn was then concentrated via rotovap
CUSTOM
Type
CUSTOM
Details
yielding product as a white solid
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column (2.5-10% Methanol:Dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C(=NC=NC2=C(C1)I)N
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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